molecular formula C8H9ClN2O3 B6263029 {[(pyridin-2-yl)methyl]carbamoyl}formic acid hydrochloride CAS No. 2173996-92-2

{[(pyridin-2-yl)methyl]carbamoyl}formic acid hydrochloride

Cat. No.: B6263029
CAS No.: 2173996-92-2
M. Wt: 216.6
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(pyridin-2-yl)methyl]carbamoyl}formic acid hydrochloride typically involves the reaction of pyridine-2-carboxaldehyde with formamide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to meet the required specifications.

Chemical Reactions Analysis

Types of Reactions

{[(Pyridin-2-yl)methyl]carbamoyl}formic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while reduction can produce pyridine-2-methanol derivatives.

Scientific Research Applications

{[(Pyridin-2-yl)methyl]carbamoyl}formic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of {[(pyridin-2-yl)methyl]carbamoyl}formic acid hydrochloride involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-2-carboxylic acid: Shares the pyridine ring structure but differs in functional groups.

    Pyridine-2-methanol: Similar structure with a hydroxyl group instead of the carbamoyl group.

    Pyridine-2-carboxamide: Contains an amide group instead of the carbamoyl group.

Uniqueness

{[(Pyridin-2-yl)methyl]carbamoyl}formic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

2173996-92-2

Molecular Formula

C8H9ClN2O3

Molecular Weight

216.6

Purity

95

Origin of Product

United States

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